3-[(4-chlorophenoxy)methyl]-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-4-methoxybenzamide
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Overview
Description
3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-4-METHOXYBENZAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-4-METHOXYBENZAMIDE typically involves multi-step organic reactions One common approach is the condensation of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base to form the benzamide derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while substitution of the chlorine atom can result in various substituted phenyl derivatives.
Scientific Research Applications
3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-4-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: Similar in structure but lacks the pyrazole and methoxybenzamide moieties.
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)urea: Contains similar aromatic rings but differs in the functional groups attached.
Uniqueness
3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-4-METHOXYBENZAMIDE is unique due to its combination of aromatic, heterocyclic, and functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C24H28ClN3O3 |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C24H28ClN3O3/c1-24(2,3)22(15-28-13-5-12-26-28)27-23(29)17-6-11-21(30-4)18(14-17)16-31-20-9-7-19(25)8-10-20/h5-14,22H,15-16H2,1-4H3,(H,27,29) |
InChI Key |
SOSDGFWYBYQSDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CN1C=CC=N1)NC(=O)C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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